molecular formula C16H14ClNO2 B5858658 N-(3-acetylphenyl)-2-chloro-4-methylbenzamide

N-(3-acetylphenyl)-2-chloro-4-methylbenzamide

Cat. No. B5858658
M. Wt: 287.74 g/mol
InChI Key: FLQFKGNQMBGFEO-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-chloro-4-methylbenzamide, also known as N-(3'-Acetylphenyl)-2-chloro-4'-methylbenzamide (APCM), is a chemical compound that has gained significant attention in the field of scientific research. APCM belongs to the class of benzamide derivatives, which are widely used in the pharmaceutical industry for their various therapeutic applications.

Mechanism of Action

The mechanism of action of APCM is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological pathways. APCM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, APCM has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains.
Biochemical and Physiological Effects
APCM has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that APCM inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. APCM has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, APCM has been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

APCM has several advantages for lab experiments, including its low toxicity and high stability. However, APCM has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of APCM can be challenging and requires specialized equipment and expertise.

Future Directions

Several future directions for APCM research have been proposed. One potential area of research is the development of APCM derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of APCM as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. Finally, the mechanism of action of APCM needs to be further elucidated to better understand its biological effects.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-chloro-4-methylbenzamide(3-acetylphenyl)-2-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. APCM has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of APCM involves the reaction of 3-acetylacetanilide with 2-chloro-4-methylbenzoyl chloride in the presence of a base. Although APCM has several advantages for lab experiments, its limited solubility in water and challenging synthesis can be a limitation. Several future directions for APCM research have been proposed, including the development of APCM derivatives with improved solubility and bioavailability, investigating the potential of APCM as a therapeutic agent, and further elucidating its mechanism of action.

Synthesis Methods

The synthesis of APCM involves the reaction of 3-acetylacetanilide with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization to obtain pure APCM.

Scientific Research Applications

APCM has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Several research studies have investigated the potential of APCM as a therapeutic agent in the treatment of various diseases.

properties

IUPAC Name

N-(3-acetylphenyl)-2-chloro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-10-6-7-14(15(17)8-10)16(20)18-13-5-3-4-12(9-13)11(2)19/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQFKGNQMBGFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-chloro-4-methylbenzamide

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